

Application Notes and Protocols: Methyl Glycyrrhizate for Topical and Dermatological Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl Glycyrrhizate

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Introduction

Methyl Glycyrrhizate is an ester of Glycyrrhizic Acid, a primary bioactive compound isolated from the root of the licorice plant (*Glycyrrhiza glabra*)^[1]. It is utilized in cosmetics and personal care products for its functions as a skin-conditioning agent and flavoring agent^{[1][2]}. In dermatological applications, its derivatives are highly valued for their potent anti-inflammatory, soothing, and immunomodulatory properties.

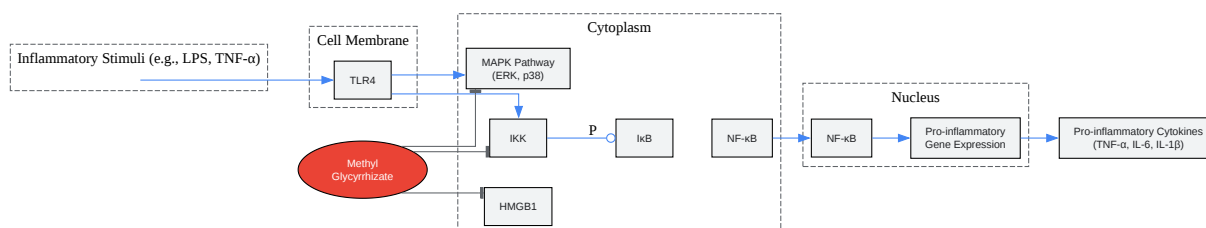
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Methyl Glycyrrhizate** and related glycyrrhizic acid ingredients are safe for use in cosmetic products^{[1][2]}. They are considered non-irritating, non-sensitizing, and not phototoxic at their maximum concentrations of use^{[1][2]}. While systemic exposure to high doses of glycyrrhizic acid can have physiological effects, it is poorly absorbed through the skin, contributing to its favorable safety profile for topical applications^{[1][2]}.

Mechanism of Action: Anti-Inflammatory Pathways

The primary therapeutic benefit of **Methyl Glycyrrhizate** in dermatology stems from its anti-inflammatory activity, which is largely attributed to the glycyrrhizic acid moiety. It modulates multiple key signaling pathways involved in the inflammatory cascade.

The anti-inflammatory effects are mediated through several mechanisms:

- **Inhibition of Pro-Inflammatory Mediators:** Glycyrrhizin and its derivatives significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and IL-1 β [3][4][5].
- **Modulation of NF- κ B and MAPK Signaling:** It suppresses the activation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38)[3][6][7][8]. By inhibiting these pathways, it prevents the transcription of genes encoding various inflammatory mediators.
- **HMGB1 Inhibition:** Glycyrrhizin is a known inhibitor of High-Mobility Group Box 1 (HMGB1), a protein that acts as a potent pro-inflammatory cytokine when released by immune cells[3][7].



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Caption: Simplified signaling pathway for the anti-inflammatory action of **Methyl Glycyrrhizate**.

Dermatological Applications & Efficacy Data

Methyl Glycyrrhizate and its related compounds have shown efficacy in managing several inflammatory skin conditions.

Atopic Dermatitis (Eczema)

Glycyrrhiza glabra extract has been traditionally used for skin eruptions like dermatitis and eczema.[9] Clinical studies have demonstrated that topical application of licorice extract can significantly alleviate the symptoms of atopic dermatitis.

Table 1: Clinical Trial Data for Licorice Extract Gel in Atopic Dermatitis

Parameter	1% Licorice Gel	2% Licorice Gel	Placebo Gel
Study Design	Double-blind, placebo-controlled	Double-blind, placebo-controlled	Double-blind
Duration	2 weeks	2 weeks	2 weeks
Patient Cohort	30 patients	30 patients	30 patients
Reduction in Erythema	Significant reduction (p<0.05)	More effective than 1% (p<0.05)	-
Reduction in Edema	Significant reduction (p<0.05)	More effective than 1% (p<0.05)	-
Reduction in Itching	Significant reduction (p<0.05)	More effective than 1% (p<0.05)	-

Source: Data adapted from a clinical trial on licorice topical gel for atopic dermatitis.[9]

Glycyrrhizin has also been shown to ameliorate atopic dermatitis-like symptoms in animal models by inhibiting the HMGB1 signaling cascade and suppressing Th1/Th2/Th17-immune responses.[7][10]

Psoriasis

Compound glycyrrhizin, often used systemically, has shown promise in improving the efficacy of conventional psoriasis treatments. Its mechanism may involve the downregulation of the Th17 cell pathway and associated cytokines like IL-17 and IL-22, which are pivotal in the pathogenesis of psoriasis.[11][12] In animal models, glycyrrhizin ameliorates psoriasis-like skin

lesions by inhibiting inflammatory pathways and reducing the expression of adhesion molecules like ICAM-1 in keratinocytes.[\[6\]](#)[\[13\]](#)

Table 2: Efficacy of Compound Glycyrrhizin as an Adjuvant Therapy for Psoriasis Vulgaris

Treatment Group	Clinical Efficacy Rate	Key Cytokine Changes (Post-Treatment)
Acitretin Alone	76.0%	IL-6, IL-17, IL-22, TGF- β reduced
Acitretin + Glycyrrhizin	90.0% (P < 0.05 vs. Acitretin alone)	IL-6, IL-17, IL-22, TGF- β significantly more reduced
Conventional Therapy Alone	-	-
Conventional Therapy + Glycyrrhizin	PASI 60 achieved in more patients (RR: 1.30)	-

Source: Data adapted from clinical studies and meta-analyses on compound glycyrrhizin for psoriasis.[\[12\]](#)[\[14\]](#)[\[15\]](#)

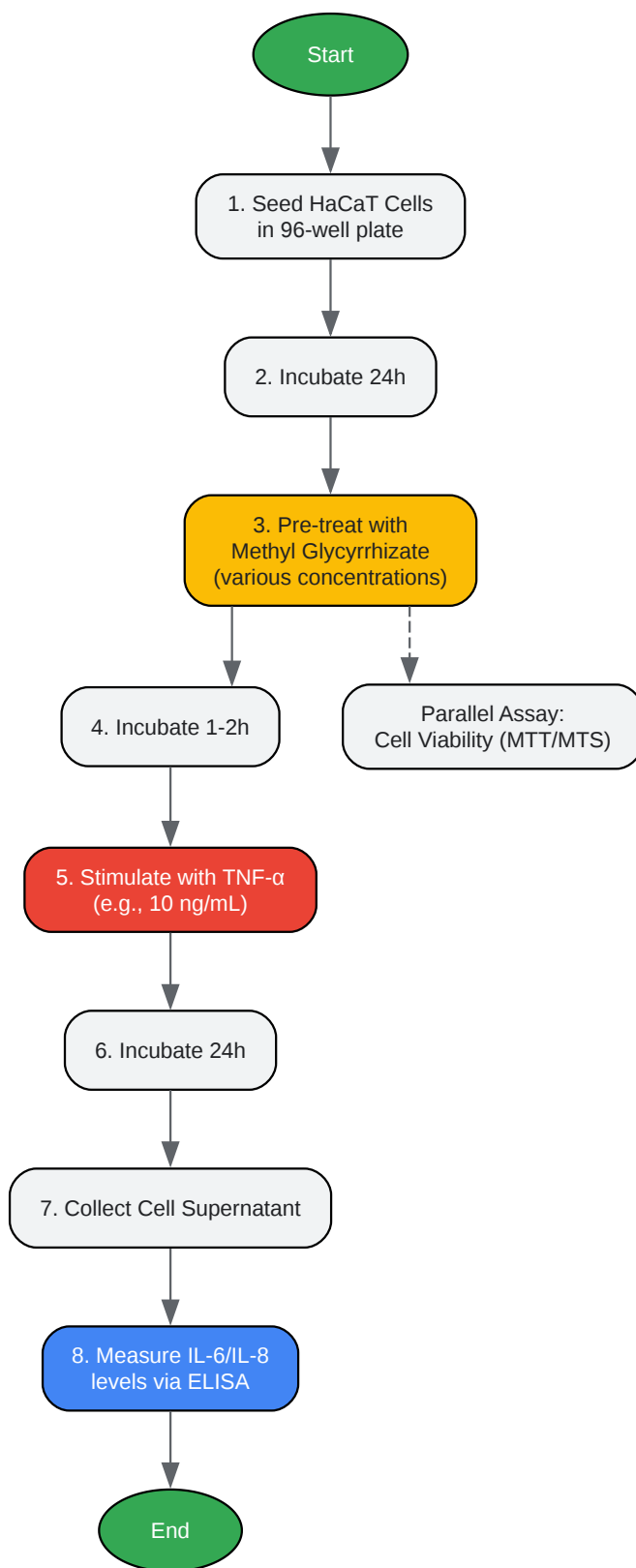
General Skin Soothing and Anti-Irritation

Due to its potent anti-inflammatory and calming properties, **Methyl Glycyrrhizate** and its derivatives are widely used in cosmetic formulations designed for sensitive or irritated skin. They help to reduce redness and discomfort associated with environmental stressors or chemical irritants.[\[16\]](#)[\[17\]](#)

Experimental Protocols

Protocol: In Vitro Anti-Inflammatory Assay in Keratinocytes

This protocol assesses the ability of **Methyl Glycyrrhizate** to reduce the production of pro-inflammatory cytokines in human keratinocytes (e.g., HaCaT cell line) stimulated with TNF- α .



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Caption: Experimental workflow for in vitro anti-inflammatory testing.

Methodology:

- **Cell Culture:** Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
- **Pre-treatment:** Remove the medium and replace it with fresh medium containing various concentrations of **Methyl Glycyrrhizate** (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 1-2 hours.
- **Inflammatory Stimulation:** Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.
- **Incubation:** Incubate the plate for 24 hours.
- **Supernatant Collection:** Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
- **Cytokine Quantification:** Measure the concentration of IL-6 or IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
- **Cell Viability:** In a parallel plate, perform an MTS or MTT assay to ensure the tested concentrations of **Methyl Glycyrrhizate** are not cytotoxic.[\[6\]](#)[\[18\]](#)

Protocol: In Vivo Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model

This protocol evaluates the efficacy of a topical **Methyl Glycyrrhizate** formulation in a widely used animal model for psoriasis.[\[6\]](#)

Methodology:

- **Animals:** Use 8-week-old BALB/c mice. Shave the dorsal skin one day before the experiment begins.

- Grouping: Divide mice into groups (n=5-8 per group):
 - Naive Control (No treatment)
 - Vehicle Control (Topical base formulation)
 - IMQ + Vehicle
 - IMQ + **Methyl Glycyrrhizate** formulation (e.g., 1% or 2%)
 - IMQ + Positive Control (e.g., Clobetasol propionate)
- Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-7 consecutive days.
- Treatment: Two hours after IMQ application, apply 100 µL of the vehicle, **Methyl Glycyrrhizate** formulation, or positive control to the same area.
- Scoring: Daily, evaluate the severity of skin inflammation based on the Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and skin thickness on a scale from 0 to 4 (0=none, 4=very marked). The cumulative score represents the overall severity.[6]
- Endpoint Analysis: At the end of the experiment, euthanize the mice.
 - Histology: Collect skin tissue for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
 - Immunohistochemistry: Perform IHC to detect inflammatory markers like ICAM-1.[6]
 - Gene Expression: Extract RNA from skin tissue to measure mRNA levels of inflammatory cytokines (TNF-α, IL-17, IL-22) via RT-qPCR.

Protocol: Human Skin Irritation - 21-Day Cumulative Irritation Test

This protocol assesses the potential of a topical formulation containing **Methyl Glycyrrhizate** to cause skin irritation in humans.

Methodology:

- Subjects: Recruit healthy adult volunteers (typically n=30-50) with no history of skin disease. [\[19\]](#)
- Test Materials:
 - Test Formulation (containing **Methyl Glycyrrhizate**)
 - Vehicle Control (Formulation base without **Methyl Glycyrrhizate**)
 - Negative Control (0.9% Saline)
 - Positive Control (0.1% Sodium Lauryl Sulfate)
- Patch Application:
 - Apply a measured amount of each test material onto an occlusive patch.
 - Apply the patches to designated sites on the upper back of each subject.
 - Patches are applied daily for 21 consecutive days to the same sites. Each patch remains in place for 23 ± 1 hours. [\[20\]](#)
- Scoring:
 - After each patch removal, a trained and blinded observer evaluates the skin sites for signs of irritation approximately 30 minutes after removal.
 - Score dermal reactions (erythema, edema) using a standardized scale (e.g., 0-4, where 0=no reaction and 4=severe reaction). [\[20\]](#)
- Data Analysis:
 - Calculate the mean cumulative irritation score for each test product for each subject.
 - Perform statistical analysis (e.g., ANOVA) to compare the irritation potential of the test formulation against the controls. [\[19\]](#)

- A product is generally considered non-irritating if its mean cumulative irritation score is not statistically different from the negative control.

Formulation and Delivery

Methyl Glycyrrhizate is an ester of glycyrrhizic acid. For topical delivery, related compounds like Dipotassium Glycyrrhizinate (water-soluble) and Stearyl Glycyrrhetinate (oil-soluble) are often used.[21] Formulation strategies can significantly impact dermal penetration and efficacy.

- Vehicles: Emulsions and emulgels are common vehicles.[21] Gels formulated with agents like Carbopol 940 have been shown to be effective for delivering licorice extract.[9]
- Penetration Enhancers: Ingredients like hydrogenated lecithin can increase the percutaneous absorption of glycyrrhizates.[21]
- Novel Carriers: Advanced delivery systems such as solid lipid nanoparticles (SLNs) and ultradeformable liposomes have been explored to provide sustained release and enhance skin penetration.[21][22]

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- To cite this document: BenchChem. [Application Notes and Protocols: Methyl Glycyrrhizate for Topical and Dermatological Use]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b562275#methyl-glycyrrhizate-for-topical-and-dermatological-applications>]

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